molecular formula C16H16N2O2S B4554684 N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

Cat. No.: B4554684
M. Wt: 300.4 g/mol
InChI Key: KFAKCQSBYYJVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09324893 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Binding Studies and Biological Activities

Thioureas, including derivatives similar to N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. These compounds exhibit significant biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties, suggesting their applicability in cancer research and treatment development (Tahir et al., 2015).

Antioxidant Activity in Toxicity Mitigation

Benzothiazole and thiourea derivatives have demonstrated the ability to mitigate reactive chemical species through their antioxidant activity. This characteristic is particularly relevant in the context of reducing the impact of toxic substances on the liver, showcasing the potential of thiourea compounds in protecting against chemically induced organ damage (Cabrera-Pérez et al., 2016).

Enzyme Inhibition and Sensing Applications

Research has also focused on the use of unsymmetrical thiourea derivatives as efficient enzyme inhibitors and mercury sensors. These compounds have shown promise in inhibiting cholinesterase enzymes and detecting toxic metals, indicating their utility in biomedical research and environmental monitoring (Rahman et al., 2021).

Cytotoxicity Against Cancer Cells

The synthesis of 1-benzoyl-3-methyl thiourea derivatives has been explored for their in vitro cytotoxicity against cancer cell lines. These compounds exhibit potent cytotoxicity, suggesting their potential as candidates for anticancer drug development (Ruswanto et al., 2015).

Insecticidal Activities

Novel thiourea compounds have been synthesized and tested for their insecticidal activities, demonstrating significant efficacy against pests. This research opens up avenues for the development of new, more effective insecticides for agricultural use (Jia, 2015).

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-hydroxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10-6-7-15(20)14(8-10)18-16(21)17-13-5-3-4-12(9-13)11(2)19/h3-9,20H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAKCQSBYYJVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.